molecular formula C7H10N2O B597673 6-Methoxy-3-methylpyridin-2-amine CAS No. 1260663-81-7

6-Methoxy-3-methylpyridin-2-amine

Cat. No.: B597673
CAS No.: 1260663-81-7
M. Wt: 138.17
InChI Key: XUOIQKBHKHOJGN-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

6-Methoxy-3-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information for “6-Methoxy-3-methylpyridin-2-amine” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methylpyridin-2-amine can be achieved through several methods. One common method involves the reaction of 2-methyl-3-pyridinamine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with methoxyboronic acid in the presence of a palladium catalyst and a base . This method is favored for its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-methylpyridin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-methoxy-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOIQKBHKHOJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743206
Record name 6-Methoxy-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-81-7
Record name 6-Methoxy-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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